molecular formula C16H20ClN3O2S B2413933 1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2200623-96-5

1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2413933
CAS RN: 2200623-96-5
M. Wt: 353.87
InChI Key: FZYUGABKNLDJNX-UHFFFAOYSA-N
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Description

1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a type of piperidine derivative that has been synthesized through a specific chemical reaction. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of related heterocycles based on pyrazole and their antimicrobial activity has been studied. Compounds synthesized showed potential as antimicrobial agents against various pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002).

Pharmacological Testing and Receptor Interaction

  • Investigations into the synthesis and pharmacological testing of sulfonamide derivatives have shown variations in receptor activity depending on the chemical structure (Srivastava et al., 2008).

Anticancer Research

  • Certain derivatives, particularly those with a piperazine substituent, have demonstrated significant anticancer activity in vitro, suggesting potential therapeutic applications in cancer treatment (Turov, 2020).

Molecular Interaction Studies

  • Molecular interaction studies of similar compounds with receptors, such as the CB1 cannabinoid receptor, have provided insights into the structure-activity relationships, essential for drug development (Shim et al., 2002).

Synthesis and Structural Analysis

  • Studies focusing on the synthesis and crystal structure of related compounds provide valuable information about the molecular configuration and potential applications in various fields, including pharmaceuticals (Richter et al., 2009).

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-19-9-7-16(18-19)14-5-3-8-20(11-14)23(21,22)12-13-4-2-6-15(17)10-13/h2,4,6-7,9-10,14H,3,5,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYUGABKNLDJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

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